REACTION_CXSMILES
|
CO[C:3]([CH:5]1[C:14](=O)[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[S:7][CH2:6]1)=[O:4].[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([NH:23][NH2:24])=[CH:19][CH:18]=1>C(O)(=O)C>[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([N:23]2[C:3](=[O:4])[C:5]3[CH2:6][S:7][C:8]4[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=4[C:14]=3[NH:24]2)=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CSC2=CC=CC=C2C1=O
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
9, 163 (1966)], was added to a round bottom flask
|
Type
|
CUSTOM
|
Details
|
to obtain a homogeneous mixture
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
the temperature then gradually raised to 180° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained there for about an hour
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Recrystallization from isopropanol afforded product, m.p. 235° to 237° C
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)N1NC2=C(C1=O)CSC1=C2C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |